

Structural Analysis & Stereochemical Profiling of 2-Ethyl-4-methoxycyclohexanone

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Compound of Interest

Compound Name: 2-Ethyl-4-methoxycyclohexanone

CAS No.: 13482-27-4

Cat. No.: B077899

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Executive Summary

This guide provides a comprehensive structural and conformational analysis of **2-ethyl-4-methoxycyclohexanone**, a polysubstituted cyclic ketone relevant to the synthesis of spirocyclic insecticides (e.g., Spirotetramat analogs) and fragrance compounds. The simultaneous presence of an alkyl group at the

-position (C2) and an alkoxy group at the

-position (C4) introduces complex stereochemical dynamics.^[1] This document details the thermodynamic preferences between cis and trans diastereomers, outlines a self-validating synthesis protocol via kinetic enolate alkylation, and provides a spectroscopic framework for distinguishing isomers using NMR coupling constants (

-values).

Stereochemical & Conformational Analysis^[2]^[3]

The Stereoisomer Landscape

The molecule possesses two chiral centers at C2 and C4.^{[1][2]} While enantiomers exist ((2R,4R)/(2S,4S) and (2R,4S)/(2S,4R)), the critical structural differentiation for researchers lies in the diastereomeric relationship: Cis vs. Trans.^[1]

- **Trans-2-ethyl-4-methoxycyclohexanone:** The substituents are on opposite sides of the ring plane.
- **Cis-2-ethyl-4-methoxycyclohexanone:** The substituents are on the same side of the ring plane.

Conformational Energy (A-Value Analysis)

To determine the most stable conformer, we analyze the steric penalties (A-values) associated with axial positioning.^[1]

- Ethyl Group (

): A-value

.^{[1][2]}

- Methoxy Group (

): A-value

.^{[1][2]}

Thermodynamic Conclusion: The ethyl group is significantly bulkier.^[2] In any conformational equilibrium, the ethyl group will strongly drive the equilibrium toward the chair form where it occupies the equatorial position.

Comparison Table: Conformational Stability

Isomer	Conformer A (Ethyl Eq)	Conformer B (Ethyl Ax)	Dominant Conformer	Stability Rank
Trans	Et (Eq), OMe (Eq)	Et (Ax), OMe (Ax)	Conformer A	#1 (Most Stable)
Cis	Et (Eq), OMe (Ax)	Et (Ax), OMe (Eq)	Conformer A	#2

Note: The Trans isomer allows both substituents to be equatorial, making it the thermodynamic product. The Cis isomer forces the smaller methoxy group axial to accommodate the bulky ethyl group equatorially.

Synthetic Pathway: Kinetic vs. Thermodynamic Control^{[1][3]}

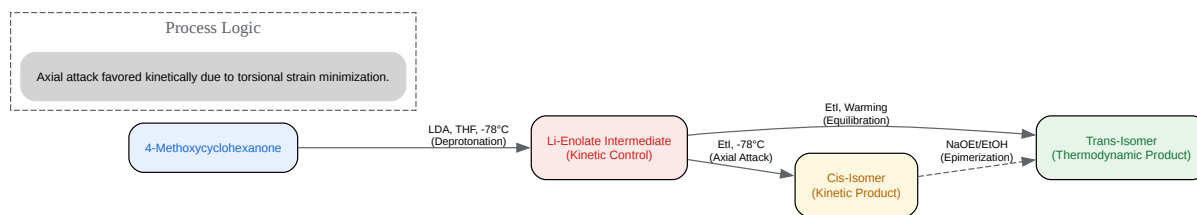
To selectively access the **2-ethyl-4-methoxycyclohexanone** scaffold, direct alkylation of 4-methoxycyclohexanone is the standard route. The choice of base and temperature dictates the regioselectivity and stereoselectivity.

Reaction Logic

- Starting Material: 4-methoxycyclohexanone.^{[2][3][4][5]}
- Reagent: Lithium Diisopropylamide (LDA) followed by Ethyl Iodide (EtI).^{[1][2]}
- Mechanism: Formation of the kinetic enolate followed by alkylation.^{[1][2]}

Visualization of the Pathway

The following diagram illustrates the stereoselective alkylation pathway.



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Caption: Stereodivergent synthesis of **2-ethyl-4-methoxycyclohexanone** showing kinetic axial attack vs. thermodynamic equilibration.

Experimental Protocol: Stereoselective Alkylation

Objective: Synthesis of **2-ethyl-4-methoxycyclohexanone** with high regiocontrol.

Reagents & Equipment[3]

- Substrate: 4-Methoxycyclohexanone (equiv).[1][2]
- Base: LDA (Lithium Diisopropylamide), equiv, freshly prepared or commercial solution (2.0 M).[1][2]
- Electrophile: Ethyl Iodide (EtI), equiv.[1][2]
- Solvent: Anhydrous THF (Tetrahydrofuran).[1][2]
- Cryogenic Bath: Dry ice/Acetone ().[1][2]

Step-by-Step Methodology

- Enolate Formation (Kinetic Control):
 - Charge a flame-dried reaction flask with anhydrous THF under Argon atmosphere.
 - Cool to

◦ . Add LDA solution dropwise over 10 minutes.
 - Add 4-methoxycyclohexanone (dissolved in minimal THF) slowly down the side of the flask.
 - Critical Checkpoint: Stir for 45 minutes at

to ensure complete deprotonation without allowing thermodynamic equilibration to the more substituted enolate (though less relevant here as C2 and C6 are equivalent, temperature control prevents polymerization).
- Alkylation:
 - Add Ethyl Iodide (EtI) dropwise via syringe pump to avoid local hotspots.[1][2]
 - Mechanistic Insight: The electrophile prefers axial attack perpendicular to the ring plane to minimize torsional strain with the adjacent axial hydrogens.[1] This kinetically favors the formation of the isomer where the ethyl group ends up axial initially, but the chair flip will occur rapidly upon warming.
- Quench & Workup:
 - Quench with saturated aqueous

while still cold.[1][2]
 - Extract with

(

).[1][2] Wash combined organics with brine, dry over

[1][2]

- Isomer Equilibration (Optional for Trans-Selectivity):
 - If the thermodynamic trans-isomer (diequatorial) is required, treat the crude mixture with catalytic sodium ethoxide (NaOEt) in ethanol at room temperature for 4 hours.[1] This permits epimerization at the α -carbon (C2) via enolization, settling into the lower-energy trans state.

Analytical Characterization (Self-Validating Systems)[1][3]

To validate the structure without X-ray crystallography, we rely on

-NMR coupling constants (

-coupling).[1] The Karplus equation relates the dihedral angle to the coupling constant, allowing us to distinguish axial-axial (

) couplings from axial-equatorial (

) or equatorial-equatorial (

).[1]

Predicted NMR Signature[1][3]

- Instrument: 400 MHz or higher recommended.[1][2]
- Solvent:

Diagnostic Signals Table

Proton	Signal Type	Chemical Shift ()	Coupling Constant () Logic	Structural Deduction
H-4 (Methine)	Multiplet ()		Large	Indicates H-4 is Axial (Methoxy is Equatorial).[1][2]
H-2 (Methine)	Multiplet		If with H-3ax	Indicates H-2 is Axial (Ethyl is Equatorial).[1][2]
Methoxy ()	Singlet		N/A	Confirms presence of ether.[1][2]
Ethyl ()	Triplet			Terminal methyl group.[1][2]

The "J-Value" Validation Test

To confirm you have the Trans-isomer (Diequatorial):

- Locate the H-4 proton signal (attached to methoxy).[1][2] It should appear as a wide multiplet () due to two large trans-diaxial couplings with H-3ax and H-5ax.[2]
- Locate the H-2 proton signal (attached to ethyl).[1][2] It should also show a large coupling constant () with H-3ax.[1][2]
- Conclusion: If both H-2 and H-4 show large axial-axial couplings, both protons are axial.[2] Therefore, both substituents (Ethyl and Methoxy) are equatorial.[1][2] This confirms the trans stereochemistry.[1][2]

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 - URL:[[Link](#)](Note: Generalized reference for mechanistic grounding)[1][2]
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